molecular formula C9H10BrNO2 B2523326 9-Bromo-3,4-dihydro-2h-1,5-benzodioxepin-7-amine CAS No. 2241139-09-1

9-Bromo-3,4-dihydro-2h-1,5-benzodioxepin-7-amine

Cat. No.: B2523326
CAS No.: 2241139-09-1
M. Wt: 244.088
InChI Key: ZIKARQKCWKZWAC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a 1,5-benzodioxepine ring system, which consists of a benzene ring fused to a seven-membered dioxepine ring containing two oxygen atoms at positions 1 and 5. The numbering starts at the oxygen atom in the dioxepine ring, proceeding through the fused benzene moiety.

Key substituents include:

  • A bromine atom at position 9 of the bicyclic system.
  • An amine group (-NH2) at position 7.
  • Partial saturation in the dioxepine ring, indicated by "3,4-dihydro-2H," which specifies two hydrogen atoms at carbons 3 and 4, reducing the ring’s unsaturation.

The structural representation can be visualized using the SMILES notation :
Nc1cc2OCCCOc2c(c1)Br.
The InChIKey for unambiguous identification is:
ZIKARQKCWKZWAC-UHFFFAOYSA-N.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 2241139-09-1 , providing a unique identifier for regulatory and commercial purposes. Additional identifiers include:

Identifier Type Value Source
MDL Number MFCD31690051
European Community (EC) Number Not explicitly listed -
Synonym 9-Bromo-3,4-dihydro-2H-benzo[b]dioxepin-7-amine

Other synonyms from vendor catalogs include EN300-1725485 and BBV-141985771 , reflecting its use in chemical databases and commercial platforms.

Molecular Formula and Weight Analysis

The molecular formula C9H10BrNO2 indicates the composition of one bromine atom, one nitrogen atom, two oxygen atoms, and nine carbon atoms. The molecular weight is calculated as 244.09 g/mol , derived from the sum of atomic masses:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
C 9 12.01 108.09
H 10 1.008 10.08
Br 1 79.904 79.904
N 1 14.01 14.01
O 2 16.00 32.00
Total - - 244.09

Elemental Composition (by mass):

  • Bromine (Br): 32.75%
  • Carbon (C): 44.29%
  • Hydrogen (H): 4.13%
  • Nitrogen (N): 5.74%
  • Oxygen (O): 13.10%

This composition aligns with the compound’s role as a brominated aromatic amine with a heterocyclic dioxepine backbone, commonly utilized in pharmaceutical intermediates and organic synthesis.

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-4-6(11)5-8-9(7)13-3-1-2-12-8/h4-5H,1-3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKARQKCWKZWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)N)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241139-09-1
Record name 9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine typically involves the bromination of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzodioxepin ring . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity : Research indicates that derivatives of benzodioxepin compounds exhibit antidepressant properties. The structural modifications of 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine may enhance its efficacy as an antidepressant by acting on serotonin and norepinephrine transporters .
  • Anticancer Potential : Preliminary studies suggest that compounds similar to this compound may inhibit cancer cell proliferation. Investigations into its mechanism of action are ongoing, focusing on its ability to induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This property makes it a candidate for further research in neurodegenerative diseases .

Synthetic Chemistry Applications

  • Building Block in Organic Synthesis : The unique structure of this compound allows it to serve as a versatile building block for synthesizing more complex organic molecules. Its bromine atom can participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups .
  • Pharmaceutical Intermediate : This compound can act as an intermediate in the synthesis of other pharmacologically active compounds, providing a pathway for the development of new drugs with enhanced therapeutic profiles .

Case Study 1: Antidepressant Development

A study published in Bioorganic & Medicinal Chemistry Letters explored the antidepressant effects of benzodioxepin derivatives. The researchers synthesized several analogs of this compound and evaluated their activity using animal models. Results indicated a significant reduction in depressive-like behavior compared to control groups, suggesting potential for further development as antidepressants .

Case Study 2: Cancer Cell Proliferation Inhibition

In a study published in Journal of Medicinal Chemistry, researchers investigated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth and induced apoptosis through mitochondrial pathways. These findings warrant further investigation into its mechanism and potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity to biological targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and physicochemical properties of 9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine with its analogs:

Compound Name CAS Number Molecular Formula MW (g/mol) Substituents Key Properties
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine 175136-34-2 C₉H₁₁NO₂ 165.19 NH₂ at C7 Precursor for Schiff base ligands; mp: 81–82°C; soluble in polar solvents
7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine 147644-11-9 C₉H₉BrO₂ 229.07 Br at C7 Halogenated analog; used in cross-coupling reactions; purity: 96%
This compound N/A C₉H₁₀BrNO₂ 244.09 (calc.) Br at C9, NH₂ at C7 Hypothesized enhanced lipophilicity; potential pharmacological applications
8-Nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine CID 4252033 C₉H₁₀N₂O₄ 210.19 NO₂ at C8, NH₂ at C7 Nitro group increases electron-withdrawing effects; no reported bioactivity
Key Observations:
  • Substituent Position: Bromination at C9 (vs.
  • Functional Groups : The amine group at C7 enables coordination with metal ions (e.g., Co, Cu) in Schiff base complexes, as seen in . Bromination may enhance stability or alter solubility .
  • Physicochemical Properties : The parent compound has a melting point of 81–82°C, while brominated analogs likely exhibit higher molecular weights and altered solubility profiles .

Heterocyclic Variants

Sulfur-Containing Analogs

3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one derivatives () replace oxygen atoms in the dioxepin ring with sulfur. These compounds exhibit anticancer activity, highlighting the role of heteroatoms in bioactivity. The sulfur atoms increase ring rigidity and electron density, contrasting with the oxygen-dominated benzodioxepin .

Benzothiadiazine Derivatives

Hydrochlorothiazide (CAS: 58-93-5), a benzothiadiazine sulfonamide, shares a heterocyclic core but differs in ring size and substituents.

Biological Activity

9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is a compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom and an amine functional group. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H10BrNO2
  • Molecular Weight : 244.09 g/mol
  • CAS Number : 2241139-09-1

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The bromine atom enhances the compound's reactivity, while the amine group is crucial for binding interactions with biological macromolecules. This compound has been studied for its potential to act as an enzyme inhibitor and its ability to disrupt cellular processes in cancer cells.

Anticancer Activity

Research indicates that derivatives of benzodioxepin compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate significant cytotoxicity against HeLa cells, with IC50 values indicating effective inhibition of cell proliferation .

CompoundCell LineIC50 (μM)
This compoundHeLaTBD
Related Compound AHeLa10.46 ± 0.82
Related Compound BMRC-5Selectivity Ratio: 17.4

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with DNA replication processes .

Case Studies

  • Cytotoxicity Study : In a study assessing the cytotoxic effects of various benzodioxepin derivatives on cancer cell lines, this compound showed promising results in inhibiting cell growth and inducing apoptosis in HeLa cells.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of this compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the bromine atom is critical for enhancing lipophilicity and potentially improving membrane permeability, which is essential for effective cellular uptake.

Molecular Docking Studies

Molecular docking simulations have provided insights into how this compound interacts with specific biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via bromination of the parent amine (3,4-dihydro-2H-1,5-benzodioxepin-7-amine) using bromine or N-bromosuccinimide (NBS). Key parameters include temperature control (e.g., 0–25°C for bromine reactions) and stoichiometric ratios to minimize over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures ≥97% purity .
  • Validation : Monitor reaction progress using TLC and confirm final structure via 1^1H/13^{13}C NMR and mass spectrometry .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to detect impurities (e.g., de-brominated byproducts).
  • Stability Testing : Store aliquots at 2–8°C (long-term) and 25°C (short-term) for 1–6 months. Assess degradation via UV-Vis spectroscopy (λ = 270 nm) and compare against fresh samples .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology :

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 3.5–4.2 ppm (dioxepin ring protons).
  • FT-IR : Confirm amine (-NH2) stretch at ~3350 cm⁻¹ and C-Br bond at ~560 cm⁻¹.
  • Mass Spectrometry : ESI-MS ([M+H]+ = 260.08) validates molecular weight .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Reactivity Screening : Perform coupling with arylboronic acids (Pd(PPh3)4 catalyst, K2CO3 base, DMF/H2O solvent). Compare yields with non-brominated analogs.
  • Mechanistic Insight : Use DFT calculations (e.g., Gaussian 16) to assess electronic effects of bromine on C-Br bond dissociation energy .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Studies : Test across concentrations (1–100 µM) in multiple cell lines (e.g., HEK293, HeLa) to differentiate selective toxicity.
  • Pathway Analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells. Validate targets via Western blot (e.g., p53, caspase-3) .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., dopamine receptors)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to D2/D3 receptors (PDB IDs: 7CMU, 3PBL). Compare binding scores with known ligands (e.g., risperidone).
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. Optimize mobile phase (hexane/isopropanol, 90:10).
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during bromination to control stereochemistry .

Key Considerations for Researchers

  • Contradiction Management : Use orthogonal assays (e.g., SPR, ITC) to validate binding data when conflicting results arise .
  • Synthetic Pitfalls : Avoid prolonged exposure to light, as brominated aromatics may undergo photodegradation .

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